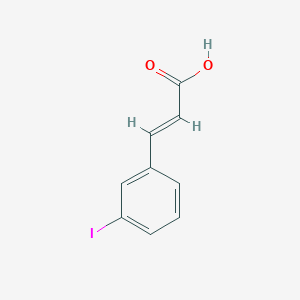

3-(3-Iodophenyl)acrylic acid

Overview

Description

3-(3-Iodophenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid group and a 3-iodophenyl group. This compound is a solid that ranges from colorless to slightly yellow in appearance . It has a molecular formula of C9H7IO2 and a molecular weight of 274.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Iodophenyl)acrylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the acrylic acid group to other functional groups.

Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3-Iodophenyl)acrylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid group can participate in various biochemical reactions, while the 3-iodophenyl group can interact with proteins and enzymes, potentially affecting their function .

Comparison with Similar Compounds

- 3-(4-Iodophenyl)acrylic acid

- 3-(2-Iodophenyl)acrylic acid

- 3-(3-Bromophenyl)acrylic acid

Comparison: 3-(3-Iodophenyl)acrylic acid is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its brominated analog, the iodinated compound may exhibit different reactivity due to the larger atomic size and different electronic properties of iodine .

Biological Activity

3-(3-Iodophenyl)acrylic acid, also known by its CAS number 41070-12-6, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom on the phenyl ring and a double bond between the carbon atoms adjacent to the carboxylic acid group. The compound can be synthesized through various methods, including:

- Suzuki-Miyaura Coupling : This method involves coupling an aryl halide with a vinyl boronic acid derivative.

- Knoevenagel Condensation : A reaction between an aldehyde and a compound containing an active hydrogen atom, leading to the formation of acrylic acids .

Biological Activity

The biological activities of this compound are extensive and include:

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The inhibition of LOX can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents in pharmaceuticals .

Plant Growth Regulation

Interestingly, this compound has been noted for its effects on plant growth. Transcriptomic evaluations revealed that exposure to this compound upregulates early auxin-responsive genes, suggesting its role as a plant growth regulator .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Antioxidant Activity | Demonstrated medium interaction with DPPH and strong scavenging of hydroxyl radicals | DPPH assay and hydroxyl radical scavenging assay |

| Evaluation of Anti-inflammatory Effects | Significant inhibition of soybean lipoxygenase (IC50 = 7.4 µM) | In vitro lipoxygenase inhibition assays |

| Investigation of Antimicrobial Properties | Effective against multiple bacterial strains | Disc diffusion method |

| Plant Growth Regulation Study | Upregulation of auxin-responsive genes after exposure | Transcriptomic analysis |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) through electron donation.

- Enzyme Inhibition : It inhibits lipoxygenase activity by binding to the enzyme's active site or allosteric sites, thereby reducing the production of inflammatory mediators.

- Gene Regulation in Plants : The compound influences gene expression related to auxin signaling pathways, promoting growth and development in plants.

Properties

IUPAC Name |

(E)-3-(3-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOFQTFBKOHMCW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(3-Iodophenyl)acrylic acid affect plant gene expression?

A1: Research indicates that exposure of Arabidopsis thaliana seedlings to this compound for 6 hours resulted in the upregulation of specific gene groups []. Notably, the compound induced a transcriptional response similar to that of the plant hormone indole-3-acetic acid (IAA), particularly in genes associated with early auxin response. Additionally, genes involved in environmental stress and toxin detoxification pathways were also upregulated. This suggests that this compound might exert its plant growth-inhibitory effects by mimicking auxin activity and triggering stress response mechanisms within the plant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.